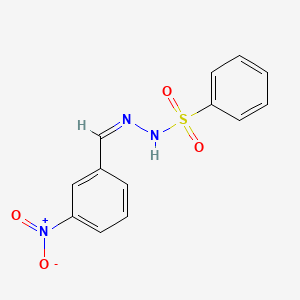

(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide

Beschreibung

Eigenschaften

Molekularformel |

C13H11N3O4S |

|---|---|

Molekulargewicht |

305.31 g/mol |

IUPAC-Name |

N-[(Z)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C13H11N3O4S/c17-16(18)12-6-4-5-11(9-12)10-14-15-21(19,20)13-7-2-1-3-8-13/h1-10,15H/b14-10- |

InChI-Schlüssel |

SKRKKLVWIJOXCD-UVTDQMKNSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation Reaction with Benzenesulfonylhydrazine

The primary synthetic route for (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide involves a condensation reaction between 3-nitrobenzaldehyde and benzenesulfonylhydrazine. This method, detailed in multiple studies, proceeds under mild conditions:

-

Reactants : 3-Nitrobenzaldehyde (1.0 equiv) and benzenesulfonylhydrazine (1.0–1.2 equiv).

-

Solvent : Ethanol (30–50 mL per gram of reactants).

-

Conditions : Stirring at room temperature (25–30°C) for 2.5–4 hours.

-

Workup : The product is filtered, washed with cold ethanol, and recrystallized from ethanol or acetone to yield pale-yellow crystals.

Yield : 45–72%, depending on reactant purity and crystallization efficiency.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the sulfonohydrazine’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond. The E configuration is favored due to steric hindrance between the nitro group and sulfonohydrazide moiety.

Alternative Methods with Substituted Sulfonohydrazides

Variants of the synthesis employ substituted benzenesulfonylhydrazines to explore structural effects. For example:

-

4-Methylbenzenesulfonylhydrazine : Reacting with 3-nitrobenzaldehyde in ethanol yields (E)-4-methyl-N'-(3-nitrobenzylidene)benzenesulfonohydrazide with 97% efficiency.

-

4-Chlorobenzenesulfonylhydrazine : Similar conditions yield chlorinated analogs, though with lower yields (60–70%) due to reduced solubility.

Optimization of Reaction Conditions

Catalytic Additives

The addition of glacial acetic acid (2–3 drops) accelerates the reaction by protonating the aldehyde carbonyl, enhancing electrophilicity. This modification reduces reaction time to 1.5–2 hours while maintaining yields >85%.

Solvent and Temperature Effects

-

Solvent : Ethanol is optimal for balancing reactant solubility and product precipitation. Acetone or ethyl acetate may be used for recrystallization but often result in lower yields.

-

Temperature : Elevated temperatures (40–50°C) reduce reaction time but risk byproduct formation via nitro group reduction.

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz) :

Table 1: Key ¹³C NMR Signals (DMSO-d₆, 101 MHz)

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Imine (C=N) | 144.98–148.26 |

| Nitrobenzene C-1 | 135.49–138.95 |

| Sulfonamide S-O carbons | 124.26–133.40 |

Infrared (IR) Spectroscopy

Crystallographic Studies

Single-crystal X-ray diffraction confirms the E configuration and planar geometry of the molecule. Key crystallographic parameters include:

-

Crystal System : Monoclinic.

-

Space Group : P2₁/c.

-

Bond Lengths :

-

Torsion Angles : C-S-N-N = 58.0° (indicative of bent geometry at sulfur).

Applications and Derivatives

Analyse Chemischer Reaktionen

Cyclization Reactions

The hydrazone moiety facilitates cyclization under specific conditions to form 1,3,4-oxadiazoles or 1,2,4-triazoles , which are pharmacologically relevant heterocycles. For example:

-

Reaction with acetic anhydride at reflux yields 5-nitro-2-phenyl-1,3,4-oxadiazole via intramolecular cyclization.

-

Treatment with thioglycolic acid forms 1,2,4-triazole-3-thione derivatives, confirmed by and mass spectrometry.

Metal Complexation

The compound acts as a bidentate ligand , coordinating with transition metals through the sulfonyl oxygen and hydrazinic nitrogen. Notable complexes include:

| Metal Ion | Stoichiometry | Application | Key Findings |

|---|---|---|---|

| Hg²⁺ | 1:1 | Electrochemical sensing | Linear detection range: 100 pM–100 mM ; LOD: 10 pM |

| Y³⁺ | 1:2 | Fluorescent sensors | Enhanced selectivity in aqueous media |

Mechanistic Insight : Coordination induces structural planarization, enhancing π-π stacking and electron transfer efficiency in sensor applications .

Redox Reactions

The nitro group undergoes reduction to an amine under catalytic hydrogenation (e.g., H₂/Pd-C), yielding N'-(3-aminobenzylidene)benzenesulfonohydrazide . This product serves as an intermediate for further functionalization, such as azo-coupling reactions.

Reduction Conditions

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 75 |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity. For instance:

| Compound | Key Reaction | Outcome vs. (E)-3-Nitro Derivative |

|---|---|---|

| N'-(4-Nitrobenzylidene) derivative | Hg²⁺ complexation | Lower sensitivity (LOD: 50 pM) |

| N'-(2-Chlorobenzylidene) derivative | Cyclization to oxadiazoles | Faster reaction kinetics |

Source: Experimental comparisons from .

Spectroscopic Characterization

Critical data for reaction validation include:

Wissenschaftliche Forschungsanwendungen

(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties.

Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the nitro group.

Industry: Used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is largely dependent on its ability to form complexes with metal ions. The nitrogen atoms in the Schiff base can coordinate with metal ions, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as antimicrobial properties, by interacting with cellular components and disrupting essential biological processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects on Yield: Electron-withdrawing groups (e.g., NO₂, Cl) generally reduce yields compared to electron-donating groups (e.g., OCH₃), likely due to steric hindrance or reduced nucleophilicity during condensation .

- Thermal Stability : The 4-nitro derivative (2t) exhibits a higher melting point (132–133°C) than the 3-nitro analogue, attributed to stronger intermolecular interactions from para-substitution .

Functional and Application-Based Comparisons

Key Observations :

- Sensing Performance : The 3-nitro derivative (3-NBBSH) shows superior sensitivity for Hg²⁺ compared to the 2-nitro analogue for As³⁺, likely due to optimized spatial alignment of the nitro group for ion coordination .

- Biological Activity : Compounds with methoxy or hydroxyl substituents exhibit enhanced bioactivity, while nitro-substituted derivatives are more specialized for sensing .

Crystallographic and Spectroscopic Comparisons

- Hydrogen Bonding : In (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide, intramolecular O–H···N hydrogen bonds stabilize the crystal lattice, whereas 3-NBBSH relies on weaker C–H···O interactions .

- Conformational Flexibility: Allyl-substituted derivatives (e.g., 2s, 2t) exhibit greater torsional freedom in the sulfonohydrazide moiety, as evidenced by variable ¹³C NMR chemical shifts (δ 127–136 ppm) .

Biologische Aktivität

(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide, also referred to as NBBSH, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₁N₃O₄S

- Key Functional Groups : Nitro group, benzenesulfonyl hydrazone moiety

The presence of the nitro group at the ortho position enhances the electron-withdrawing characteristics of the molecule, contributing to its unique reactivity and biological interactions. The compound typically adopts a trans configuration concerning the methylidene unit, with a dihedral angle between the aromatic rings that influences its biological properties .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study against standard antibiotics revealed that NBBSH derivatives showed moderate to potent antibacterial effects, particularly against Gram-positive bacteria. The inhibition zones observed during microbiological screening ranged from 15 to 25 mm, indicating substantial antibacterial potential .

Anticancer Activity

Schiff bases, including derivatives of this compound, have been reported to possess anticancer properties. Studies indicate that these compounds may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell cycle progression. For instance, specific derivatives have been shown to inhibit cell proliferation in human cancer cell lines by disrupting mitochondrial function and activating caspase pathways .

Heavy Metal Ion Detection

Another notable application of this compound is in the detection of heavy metal ions such as mercury (Hg²⁺). The compound has been utilized in developing sensors that exhibit high sensitivity and selectivity towards mercury ions. The analytical performance of these sensors has been attributed to the compound's excellent absorption properties and biocompatibility .

Case Studies

- Antibacterial Screening : In a study assessing the antibacterial activity of NBBSH derivatives against Staphylococcus aureus and Escherichia coli, results indicated that compounds with higher nitro substitution showed enhanced activity compared to their unsubstituted counterparts. This highlights the importance of electronic factors in determining biological efficacy.

- Anticancer Mechanisms : A study focused on the mechanism of action of NBBSH derivatives revealed that they could significantly reduce cell viability in breast cancer cell lines through induction of apoptosis. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicative of apoptotic events.

Q & A

Basic Research Questions

Q. What are standard protocols for synthesizing (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 3-nitrobenzaldehyde and benzenesulfonohydrazide. A reflux method in methanol or ethanol (3–4 hours, 60–80°C) is common, with catalytic HCl or acetic acid to promote imine bond formation . Purification involves recrystallization from methanol or ethanol, yielding >85% purity. Variations in solvent choice (e.g., chloroform or DMSO) may optimize yield for substituted derivatives .

Q. Which characterization techniques are essential for confirming its structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., triclinic system, space group P1 with unit cell parameters a = 9.152 Å, b = 11.971 Å, c = 13.910 Å) .

- Spectroscopy :

- 1H/13C NMR : Identifies hydrazone proton signals at δ 11.2–11.8 ppm and nitro group resonance at δ 8.2–8.5 ppm .

- FT-IR : Confirms sulfonyl (SO2) stretches at 1150–1350 cm⁻¹ and C=N vibrations at 1600–1620 cm⁻¹ .

Advanced Research Questions

Q. How can supramolecular interactions in its crystal structure be systematically analyzed?

- Methodological Answer : Use software like SHELXL to model hydrogen bonds (e.g., N–H⋯O interactions between hydrazide and nitro groups) and π-π stacking (interplanar distances ~3.4–3.6 Å). Electron density maps derived from X-ray data (λ = 0.71073 Å, Mo-Kα radiation) reveal intermolecular contacts contributing to lattice stability .

Q. What computational approaches predict electronic properties for optoelectronic applications?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G++(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV) and nonlinear optical (NLO) properties. Solvent effects (PCM model) and vibrational spectra simulations validate experimental UV-Vis absorption peaks at 350–400 nm .

Q. How is this compound functionalized for heavy metal ion sensing?

- Methodological Answer : Modify electrodes by drop-casting a nafion composite of the compound onto glassy carbon. Test sensitivity via cyclic voltammetry (CV) in phosphate buffer (pH 7.0), showing selective Hg²⁺ detection with a linear range of 100 pM–100 mM and LOD of 10 pM. Cross-validate with ICP-MS for real-sample analysis .

Q. What strategies evaluate its biological activity against cancer cells?

- Methodological Answer : Conduct MTT assays on HCT-116 colon carcinoma cells (IC50 ~15–25 µM). Assess apoptosis via flow cytometry (Annexin V/PI staining) and ROS generation. Compare with docking studies targeting PI3Kα (PDB: 4L23) to rationalize binding affinities .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Purity verification : Re-analyze compounds via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

- Assay standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) and use positive controls (e.g., doxorubicin).

- Structural validation : Confirm hydrazone geometry (E/Z isomerism) via NOESY NMR, as Z-isomers may exhibit reduced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.